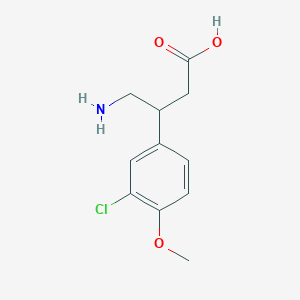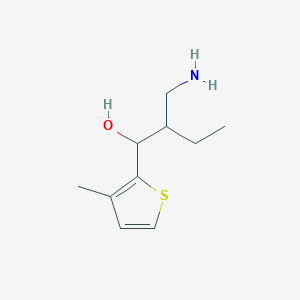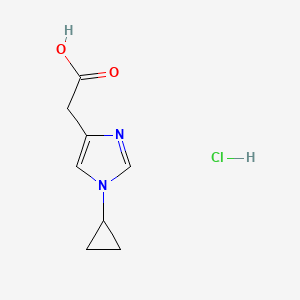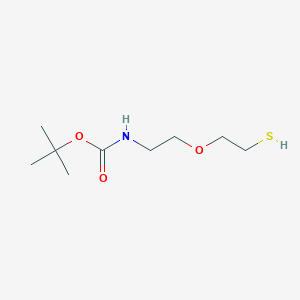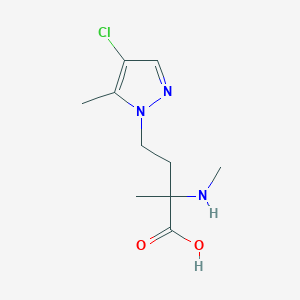![molecular formula C19H18BrClN2O3 B13543150 1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)
1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a synthetic compound that belongs to the class of pyrazoline derivatives Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of Chalcone Derivative: The initial step involves the Claisen-Schmidt condensation of 4-bromoacetophenone with 2,5-dimethoxybenzaldehyde to form a chalcone derivative.
Cyclization: The chalcone derivative undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
Substitution: The final step involves the substitution of the pyrazoline derivative with 2-chloroacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) through the activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another structurally related compound with distinct chemical properties and applications.
The uniqueness of 1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one lies in its specific combination of substituents, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18BrClN2O3 |
|---|---|
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
1-[5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C19H18BrClN2O3/c1-25-14-7-8-18(26-2)15(9-14)17-10-16(22-23(17)19(24)11-21)12-3-5-13(20)6-4-12/h3-9,17H,10-11H2,1-2H3 |
InChI-Schlüssel |
KKNDARGSUZUPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCl)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

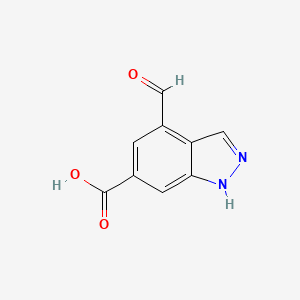
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
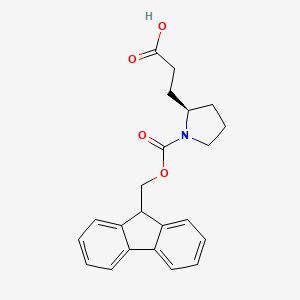

![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)
![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
